2-Methyl-1-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine is a complex organic compound that features a triazole ring substituted with a trimethoxyphenyl group and a methylpropanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the triazole ring, followed by the introduction of the trimethoxyphenyl group and the methylpropanamine side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the triazole ring or the side chains.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazole ring, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
2-Methyl-1-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-imidazole: Known for its anticancer activity.
4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole: Evaluated for antioxidant activity.
Uniqueness
2-Methyl-1-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a triazole ring with a trimethoxyphenyl group and a methylpropanamine side chain sets it apart from other similar compounds.
Properties
Molecular Formula |
C15H22N4O3 |
---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
2-methyl-1-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]propan-1-amine |
InChI |
InChI=1S/C15H22N4O3/c1-8(2)12(16)15-17-14(18-19-15)9-6-10(20-3)13(22-5)11(7-9)21-4/h6-8,12H,16H2,1-5H3,(H,17,18,19) |
InChI Key |
XTJOIVYRTHGUNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC(=NN1)C2=CC(=C(C(=C2)OC)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.